1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1,3-bis(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O2/c7-4(8)3-2(5(13)14)1-12(11-3)6(9)10/h1,4,6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIAENWCNQZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acrylic Diesters with Methyl Hydrazine
A pivotal method involves the cyclocondensation of acrylic diester intermediates with methyl hydrazine. As detailed in a European patent, the reaction proceeds via a two-step mechanism:
- Formation of Pyrazole Cyclic Diester : Acrylic diester derivatives react with methyl hydrazine in acetonitrile at room temperature, facilitated by boron trifluoride etherate as a catalyst. This step leverages intramolecular ortho-effects and steric hindrance to favor pyrazole ring formation.
- Hydrolysis to Carboxylic Acid : The cyclic diester intermediate undergoes alkaline hydrolysis, typically using aqueous sodium hydroxide, to yield the target carboxylic acid.
This method achieves a moderate yield of 50.5% with a purity of 96.1%. However, challenges include the formation of regioisomers (e.g., 5-difluoromethyl derivatives) and the need for multiple recrystallizations to achieve high purity.
2,2-Difluoroacetyl Halide-Based Synthesis
A Chinese patent outlines an optimized route starting from 2,2-difluoroacetyl halides, addressing isomer formation through catalytic regulation:
- Addition-Hydrolysis Sequence : 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of potassium iodide, forming α-difluoroacetyl intermediates.
- Cyclization with Methyl Hydrazine : The intermediate undergoes condensation with methyl hydrazine at -30°C, followed by thermal cyclization. Acidification with HCl precipitates the crude product, which is recrystallized to ≥99.5% purity.
Key advantages include:
- Isomer Suppression : The use of KI as a catalyst increases the 3-difluoromethyl/5-difluoromethyl ratio to 95:5, compared to 89:10 in earlier methods.
- Yield Enhancement : Overall yields reach 75–80%, a significant improvement over traditional approaches.
Comparative Analysis of Methodologies
The difluoroacetyl halide route demonstrates superior regioselectivity and efficiency, attributed to the catalytic role of KI in stabilizing transition states and minimizing byproducts.
Mechanistic Insights and Optimization Strategies
Role of Catalysts in Regioselectivity
In both methods, catalysts critically influence isomer distribution:
- Boron Trifluoride Etherate : Polarizes electron density in the acrylic diester, directing nucleophilic attack by methyl hydrazine to the 4-position of the pyrazole ring.
- Potassium Iodide : Facilitates halogen exchange in difluoroacetyl intermediates, enhancing the electrophilicity of the α-carbon and promoting cyclization at the 3-position.
Solvent and Temperature Effects
- Low-Temperature Condensation : Reactions conducted at -30°C slow competing pathways, reducing dimerization and oxidation byproducts.
- Solvent Selection : Acetonitrile’s high dielectric constant stabilizes ionic intermediates in the cyclocondensation route, while dichloromethane aids in phase separation during extraction.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl groups can participate in substitution reactions, often facilitated by radical or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Antifungal Agents : The compound serves as an essential intermediate for synthesizing various antifungal agents. Research has shown that derivatives of 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrate significant antifungal activity against phytopathogenic fungi, outperforming standard treatments like boscalid . A study highlighted the development of a quantitative structure-activity relationship model that correlates the chemical structure with biological activity, facilitating the design of more effective fungicides .
- Bactericides : It is also utilized in the synthesis of novel bactericides, including fluopyram and bixafen, which are known for their efficacy against a wide range of bacterial pathogens. These compounds leverage the unique structural features of this compound to enhance their antibacterial properties .
- Mycotoxin Reduction : The compound has been noted for its ability to reduce mycotoxin contamination in crops. Mycotoxins produced by fungi such as Fusarium and Aspergillus pose significant health risks; thus, compounds derived from this compound are being explored as effective agents to mitigate these risks .
Agrochemical Applications
- Pesticide Development : The versatility of this compound extends to its role in developing new pesticide formulations. Its low toxicity profile combined with high efficiency makes it a candidate for environmentally friendly pesticides .
- Structure-Activity Relationships : Understanding the structure-activity relationships of pyrazole derivatives has led to the creation of innovative agrochemicals that are both effective and safe for use in agricultural practices. The ability to modify the pyrazole ring and substituents allows researchers to tailor compounds for specific pest control needs .
Case Study 1: Antifungal Activity
A study published in Molecules detailed the synthesis of various amides derived from this compound. These compounds were tested against seven strains of phytopathogenic fungi, showing superior antifungal activity compared to existing treatments. The research utilized molecular docking techniques to elucidate binding interactions at the molecular level, providing insights into how structural modifications can enhance efficacy .
Case Study 2: Bactericidal Efficacy
Research focusing on the synthesis of novel bactericides from this compound showcased its potential as a key intermediate in producing compounds with high antibacterial activity. The study highlighted several derivatives that exhibited promising results in laboratory tests against common bacterial strains, emphasizing the compound's role in developing next-generation antibiotics .
Mechanism of Action
The mechanism of action of 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting their function and activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboxylic Acids
The table below highlights key structural differences between 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid and related compounds:
*Calculated based on empirical formula.
Key Observations :
- Fluorine Substitution : Difluoromethyl (-CF₂H) groups enhance metabolic stability compared to trifluoromethyl (-CF₃) due to reduced steric hindrance and lower electronegativity .
- Methyl vs. Difluoromethyl at Position 1 : Methyl substitution (e.g., in fluxapyroxad metabolites) increases hydrophobicity, whereas difluoromethyl groups improve resistance to oxidative degradation .
- Biological Activity : Trifluoromethylated analogs (e.g., 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) exhibit higher lipophilicity, favoring membrane penetration in agrochemicals .
Physicochemical Properties
| Property | This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 315.9 (predicted) | Not reported |
| Density (g/cm³) | ~1.52 (estimated) | 1.52 | Not reported |
| LogP (XLogP3) | ~2.0 (estimated) | 0.4 | ~3.2 (estimated) |
| Water Solubility | Low (fluorine content) | 0.000179 mmHg (vapor pressure at 25°C) | Extremely low |
Medicinal Chemistry
This compound was critical in synthesizing DNDI-6148, where its carboxylic acid group facilitated amide bond formation with a benzoxaborole scaffold. This compound exhibited potent inhibition of Leishmania parasites, attributed to fluorine-induced electron-withdrawing effects enhancing target binding . In contrast, trifluoromethyl analogs (e.g., 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) are more commonly used in kinase inhibitors due to their stronger electron-withdrawing properties .
Agrochemical Metabolism
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (M700F002) is a soil metabolite of the fungicide fluxapyroxad. Its persistence in the environment is lower than trifluoromethylated analogs, as the difluoromethyl group undergoes slower hydrolytic degradation . Regulatory assessments in South Korea require monitoring of both the parent compound and metabolites due to their cumulative toxicity .
Biological Activity
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 176969-34-9) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl derivatives with appropriate hydrazines under controlled conditions. For example, one method reported yields of around 50% for the target compound through a multi-step process involving sodium hydroxide and methylhydrazine .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicate that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| HepG2 | 2.5 | Cell cycle arrest at S phase |
Antifungal Activity
The compound has also been evaluated for its antifungal properties against several phytopathogenic fungi. A series of derivatives were synthesized and tested, with some showing moderate to excellent inhibition of fungal mycelial growth. Notably, one derivative exhibited higher antifungal activity compared to the commercial fungicide boscalid .
Table 2: Antifungal Activity Comparison
| Compound | Inhibition (%) | Comparison to Boscalid |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 85 | Higher |
| Boscalid | 75 | - |
Anti-inflammatory and Other Activities
In addition to its anticancer and antifungal properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression and fungal growth. These studies suggest that the compound forms stable interactions with key amino acids in the active sites of these proteins, enhancing its biological efficacy .
Case Studies
Several case studies have illustrated the biological relevance of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in caspase-3 activity, indicating enhanced apoptosis at concentrations as low as 10 µM .
- Fungal Inhibition Study : The compound's derivatives were tested against seven phytopathogenic fungi, where one derivative showed over 85% inhibition in mycelial growth compared to standard treatments .
Q & A
Q. What are the standard synthetic protocols for preparing 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates validated?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acrylates, followed by selective fluorination. For example, analogous pyrazole-4-carboxylic acids are synthesized via coupling ethyl 4-carboxypyrazole with halogenated alkanes (e.g., 1,1,2,2-tetrabromoethane) and subsequent ester deprotection under basic conditions . Validation of intermediates is performed using ¹H/¹³C-NMR , mass spectrometry , and HPLC purity analysis (e.g., >98% purity thresholds) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., distinguishing difluoromethyl groups at δ ~5.5–6.5 ppm in ¹H-NMR) .
- FT-IR : Confirms carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₆H₅F₄N₂O₂: 221.03 g/mol) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for fluorinated pyrazole derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts, aiding in reconciling discrepancies between observed and expected spectra. For example, steric effects from difluoromethyl groups can alter ring conformation, leading to unexpected splitting patterns in NMR .
Q. What strategies optimize the regioselectivity of difluoromethyl group introduction in pyrazole synthesis?
- Electrophilic fluorination : Use of Selectfluor™ or DAST (diethylaminosulfur trifluoride) to target specific positions .
- Protecting group tactics : Temporary protection of the carboxylic acid group (e.g., methyl esters) prevents unwanted side reactions during fluorination . Yields >80% are achievable under anhydrous conditions at 0–5°C .
Q. How do structural modifications of this compound influence its biological activity?
- Antimicrobial activity : Substitution at the pyrazole 3-position with electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to bacterial LD-transpeptidase (docking scores: −9.2 kcal/mol) .
- Antioxidant capacity : Pyrazole-4-carboxylic acids with para-substituted aryl groups show improved radical scavenging (IC₅₀: 12–18 μM in DPPH assays) .
Methodological Challenges and Solutions
Q. How to address low yields in the hydrolysis of pyrazole-4-carboxylate esters to carboxylic acids?
- Base selection : Use of LiOH instead of NaOH reduces ester degradation, improving yields from ~50% to >85% .
- Microwave-assisted hydrolysis : Reduces reaction time from 12 hours to 30 minutes at 100°C .
Q. What analytical approaches distinguish between positional isomers in fluorinated pyrazole derivatives?
- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., 1,3- vs. 1,5-difluoromethyl isomers) .
- NOESY NMR : Detects spatial proximity between fluorine atoms and adjacent protons .
Applications in Multidisciplinary Research
Q. How is this compound utilized in metal-organic framework (MOF) design?
As a flexible linker, its carboxylate groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous networks. BET surface areas of ~1200 m²/g have been reported for analogous pyrazole-based MOFs .
Q. What role does it play in agrochemical metabolite studies?
It is a key metabolite of fluxapyroxad, detected in soil via LC-MS/MS with a limit of quantification (LOQ) of 0.01 mg/kg. Degradation pathways involve oxidative cleavage of the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
